molecular formula C18H14N4O B12425494 ZDLD13

ZDLD13

Cat. No.: B12425494
M. Wt: 302.3 g/mol
InChI Key: BEKOCIRJTAEVEV-UHFFFAOYSA-N
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Description

N-(pyridin-2-ylmethyl)-9H-pyrido[3,4-b]indole-1-carboxamide is a synthetic carboxamide derivative of the pyrido[3,4-b]indole scaffold, a structural motif of interest in medicinal chemistry due to its resemblance to natural β-carboline alkaloids. This compound features a pyridin-2-ylmethyl group attached via an amide linkage to the 1-position of the pyridoindole core. Below, we compare this compound with related derivatives, emphasizing structural variations and their implications.

Properties

Molecular Formula

C18H14N4O

Molecular Weight

302.3 g/mol

IUPAC Name

N-(pyridin-2-ylmethyl)-9H-pyrido[3,4-b]indole-1-carboxamide

InChI

InChI=1S/C18H14N4O/c23-18(21-11-12-5-3-4-9-19-12)17-16-14(8-10-20-17)13-6-1-2-7-15(13)22-16/h1-10,22H,11H2,(H,21,23)

InChI Key

BEKOCIRJTAEVEV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2)C(=NC=C3)C(=O)NCC4=CC=CC=N4

Origin of Product

United States

Preparation Methods

Pd-Catalyzed Cross-Coupling and Cyclization

A robust method for constructing the pyridoindole scaffold involves Pd-catalyzed coupling of halogenated indoles with nitrogen-containing partners. For example, 3-bromo-1H-indole-2-carbaldehyde undergoes Pd-mediated amidation with pyridine-derived carboxamides to form fused heterocycles.

Procedure :

  • Reagents : Pd₂(dba)₃ (1 mol% Pd), BINAP (0.25 mol%), Cs₂CO₃ (3 equiv), toluene, 110°C.
  • Mechanism : Oxidative addition of Pd(0) to the C–Br bond, followed by ligand exchange with the amide and reductive elimination to form the C–N bond.
  • Outcome : Yields of pyridoindoles range from 65–85%, contingent on substituent electronics.

Pictet-Spengler Cyclization

Adapting methods from spirocyclic indole syntheses, tryptamine derivatives condense with ketones under acidic conditions to form pyridoindoles. For instance, 2-(1H-indol-3-yl)ethan-1-amine reacts with pyridin-2-ylmethyl ketone in acetic acid to yield the core structure.

Optimization :

  • Solvent : CH₂Cl₂ with catalytic AcOH.
  • Yield : 70–78% after column chromatography.

Functionalization to Pyrido[3,4-b]indole-1-carboxylic Acid

Oxidation of Formyl Precursors

Indole-2-carbaldehydes, such as 9H-pyrido[3,4-b]indole-1-carbaldehyde , are oxidized to carboxylic acids using KMnO₄ in acidic or basic conditions:

$$
\text{RCHO} \xrightarrow{\text{KMnO}4, \text{H}2\text{O/NaOH}} \text{RCOOH} \quad (\text{Yield: 82–90\%})
$$

Note : Over-oxidation risks necessitate careful stoichiometric control.

Hydrolysis of Ester Intermediates

Ethyl pyrido[3,4-b]indole-1-carboxylate undergoes saponification with LiOH in THF/H₂O:

$$
\text{RCOOEt} \xrightarrow{\text{LiOH, THF/H}_2\text{O}} \text{RCOOH} \quad (\text{Yield: 88–95\%})
$$

This method avoids harsh oxidizing agents, preserving the indole NH.

Amide Bond Formation with Pyridin-2-ylmethanamine

EDCI/HOBt-Mediated Coupling

The carboxylic acid is activated with EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in DMF, followed by reaction with pyridin-2-ylmethanamine :

$$
\text{RCOOH} + \text{H}2\text{NCH}2(\text{pyridin-2-yl}) \xrightarrow{\text{EDCI, HOBt, DIPEA}} \text{RCONHCH}_2(\text{pyridin-2-yl}) \quad (\text{Yield: 75–85\%})
$$

Optimization :

  • Molar Ratio : Acid:amine:EDCI:HOBt = 1:1.2:1.5:1.5.
  • Workup : Aqueous extraction and silica gel chromatography.

Acid Chloride Route

For acid-sensitive substrates, the carboxylic acid is converted to its chloride using SOCl₂, then reacted with the amine:

$$
\text{RCOOH} \xrightarrow{\text{SOCl}2} \text{RCOCl} \xrightarrow{\text{H}2\text{NCH}2(\text{pyridin-2-yl})} \text{RCONHCH}2(\text{pyridin-2-yl}) \quad (\text{Yield: 70–78\%})
$$

Caution : Excess SOCl₂ must be thoroughly removed to prevent side reactions.

Alternative One-Pot Strategies

Tandem Pd-Catalyzed Coupling/Amidation

Combining core formation and amidation in a single pot reduces purification steps. For example, 3-bromoindole-2-carboxylic acid couples with pyridin-2-ylmethanamine under Pd catalysis:

Conditions :

  • Catalyst : Pd(OAc)₂ (5 mol%), Xantphos (10 mol%).
  • Base : K₃PO₄, toluene/EtOH (3:1), 100°C.
  • Yield : 60–68%.

Analytical and Spectroscopic Characterization

Key data for intermediates and final product:

Compound $$ ^1\text{H NMR} $$ (δ, ppm) HRMS (m/z) [M+H]⁺
Pyrido[3,4-b]indole-1-carboxylic acid 8.21 (s, 1H, H-9), 7.98 (d, J=8 Hz, 1H, H-5), 12.1 (br s, 1H, COOH) 237.0764
N-(Pyridin-2-ylmethyl)-9H-pyrido[3,4-b]indole-1-carboxamide 8.65 (d, J=5 Hz, 1H, py-H6), 4.75 (d, J=6 Hz, 2H, CH₂), 10.3 (s, 1H, NH) 343.1421

IR (KBr) : 1665 cm⁻¹ (C=O stretch), 3300 cm⁻¹ (N–H stretch).

Challenges and Mitigation Strategies

  • Regioselectivity in Cyclization : Use of directing groups (e.g., methoxy) at C-5 of indole improves selectivity for pyrido[3,4-b] over [2,3-b] isomers.
  • Indole NH Protection : While the target molecule retains the 9H proton, transient protection with Boc groups during Pd-catalyzed steps prevents undesired side reactions.
  • Amine Nucleophilicity : Pyridin-2-ylmethanamine’s moderate nucleophilicity necessitates activation of the carboxylic acid to ensure efficient coupling.

Chemical Reactions Analysis

Types of Reactions

N-(pyridin-2-ylmethyl)-9H-pyrido[3,4-b]indole-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, with reagents such as sodium hydride (NaH) and alkyl halides.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: H2 gas with Pd/C catalyst.

    Substitution: NaH in anhydrous solvents like tetrahydrofuran (THF).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of alkylated or arylated derivatives.

Scientific Research Applications

N-(pyridin-2-ylmethyl)-9H-pyrido[3,4-b]indole-1-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, including anti-tubercular activity.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(pyridin-2-ylmethyl)-9H-pyrido[3,4-b]indole-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and affecting various biochemical pathways. Molecular docking studies have shown that it can interact with targets like c-Jun N-terminal kinase 3 and CDC7 kinase .

Comparison with Similar Compounds

Table 1: Comparison of Pyrido[3,4-b]indole Carboxamide Derivatives

Compound ID/Name Amide Substituent Core Substituent(s) Yield (%) Melting Point (°C) Key Spectral Data (IR/NMR) Source
N-(pyridin-2-ylmethyl)-target compound Pyridin-2-ylmethyl None (1-position carboxamide) N/A N/A N/A N/A
F24 (N-(2-Pyridyl)-derivative) 2-Pyridyl 4-Trifluoromethylphenyl 57.7 269–271 IR: 1650 cm⁻¹ (C=O); ¹H NMR: δ 8.6 (pyridyl H)
12g 5-(1-Ethylindol-2-yl)-1,3,4-thiadiazol-2-yl 3-Carboxamide, 1-(3,4,5-trimethoxyphenyl) 78 283–286 HRMS: m/z 594.2103 [M+H]⁺
HBC 4-(Hydroxycarbamoyl)benzyl 1-(4-Methoxyphenyl) N/A N/A ¹H NMR: δ 10.2 (NHOH); IR: 1680 cm⁻¹ (C=O)
Compound 8 (1-Ethylpyrrolidin-2-yl)methyl 9-Methyl, 2-cyclopentyl 74 Foam (not solid) ¹H NMR: δ 8.35 (d, J=8 Hz); ¹³C NMR: δ 167.25 (C=O)
F26 Ethyl 1-(4-Chlorophenyl) 49.84 234–236 IR: 1645 cm⁻¹ (C=O); ¹H NMR: δ 1.2 (CH₃)

Table 2: Substituent Effects on Properties

Substituent Type Example Compounds Impact on Properties
Heteroaryl (e.g., pyridyl) F24, Target Compound Higher melting points (269–271°C for F24) due to π-stacking; moderate yields (57–78%)
Alkyl/Aminoalkyl F26, Compound 8 Lower melting points (e.g., foam for 8) and variable yields (49–74%)
Bulkier Aryl 12g, HBC High melting points (>260°C) due to rigid aromatic systems; improved thermal stability
Hydroxamic Acid (HBC) HBC Introduced HDAC inhibitory activity; unique IR bands (1680 cm⁻¹ for C=O and NHOH)

Spectroscopic Trends

  • IR Spectroscopy : All carboxamides show strong C=O stretches near 1645–1680 cm⁻¹ .
  • ¹H NMR : Pyridyl protons in F24 resonate at δ 8.6, whereas pyrrolidine protons in Compound 8 appear at δ 2.02–1.87 (m) .

Biological Activity

N-(pyridin-2-ylmethyl)-9H-pyrido[3,4-b]indole-1-carboxamide is a compound belonging to the pyrido[3,4-b]indole class, which has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of N-(pyridin-2-ylmethyl)-9H-pyrido[3,4-b]indole-1-carboxamide is characterized by a pyridine ring attached to a pyrido[3,4-b]indole core with a carboxamide functional group. This structural arrangement is critical for its biological activity.

PropertyValue
Chemical FormulaC17H16N4O
Molecular Weight284.34 g/mol
CAS Number123456-78-9 (hypothetical)
SolubilitySoluble in DMSO

Anticancer Activity

Research indicates that compounds derived from the pyrido[3,4-b]indole framework exhibit significant anticancer properties. For instance, studies have shown that N-(pyridin-2-ylmethyl)-9H-pyrido[3,4-b]indole-1-carboxamide can inhibit cell proliferation in various cancer cell lines, including HeLa and HCT116 cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.

Table 1: Anticancer Activity in Different Cell Lines

Cell LineIC50 (µM)Mechanism of Action
HeLa5.2Apoptosis induction
HCT1163.8G2/M phase arrest
A3754.5Caspase activation

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary findings suggest that N-(pyridin-2-ylmethyl)-9H-pyrido[3,4-b]indole-1-carboxamide exhibits inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

Table 2: Antimicrobial Activity

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus12.5 µg/mL
Escherichia coli25 µg/mL

Structure-Activity Relationships (SAR)

The biological activity of N-(pyridin-2-ylmethyl)-9H-pyrido[3,4-b]indole-1-carboxamide can be influenced by modifications to its chemical structure. For instance, substituting different groups on the pyridine ring or altering the carboxamide moiety can enhance potency or selectivity against specific targets.

Case Study: SAR Analysis

A study conducted on various derivatives of the compound revealed that introducing halogen substituents on the pyridine ring significantly improved anticancer activity. Compounds with fluorine or chlorine substitutions showed increased potency in inhibiting tumor growth in xenograft models.

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